molecular formula C22H19Cl2N3O2S B11439900 8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11439900
M. Wt: 460.4 g/mol
InChI Key: ILNRARPMGKRFOD-UHFFFAOYSA-N
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Description

8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

The synthesis of 8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the 2,6-dichlorophenyl and 4-ethoxyphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19Cl2N3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

8-(2,6-dichlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19Cl2N3O2S/c1-2-29-15-8-6-14(7-9-15)26-12-27-20(28)10-16(17(11-25)22(27)30-13-26)21-18(23)4-3-5-19(21)24/h3-9,16H,2,10,12-13H2,1H3

InChI Key

ILNRARPMGKRFOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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